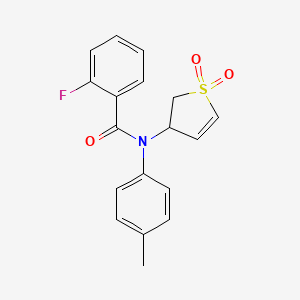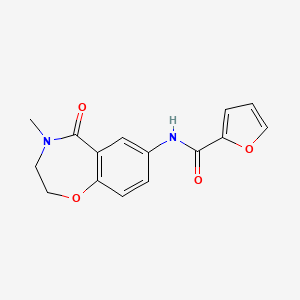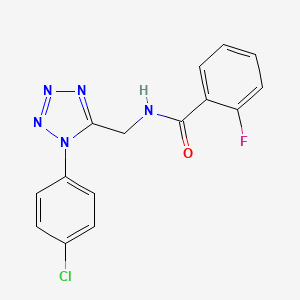![molecular formula C9H16F3NO2S B2794314 Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2244064-22-8](/img/structure/B2794314.png)
Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a trifluoromethylsulfanyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl isocyanate with (2R)-1-(trifluoromethylsulfanyl)propan-2-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of corresponding carbonyl compounds, while reduction may yield the corresponding amine derivatives.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate may be used as a probe to study biological systems and processes. Its reactivity and stability make it suitable for various biochemical assays.
Medicine: : In the field of medicine, this compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to design new therapeutic agents.
Industry: : In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group, in particular, can influence the compound's reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate include other carbamates and sulfanyl-containing compounds. These compounds may share similar structural features but differ in their functional groups and substituents.
Uniqueness: : What sets this compound apart from its counterparts is its specific combination of the tert-butyl group and the trifluoromethylsulfanyl group. This unique structure imparts distinct chemical and biological properties that make it valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUBPWHLIKALL-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)
![N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2794234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)
![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2794239.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)



![N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2794246.png)
![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)
methanone](/img/structure/B2794251.png)
![3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2794253.png)
![2-(oxolan-2-yl)-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2794254.png)
